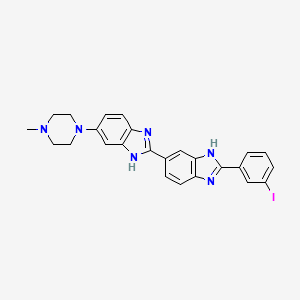

amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide CAS No. 195199-04-3](/img/structure/B1139393.png)

2-{[3-(Dimethylamino)propyl](propyl)amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide

概要

説明

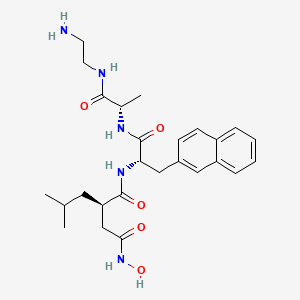

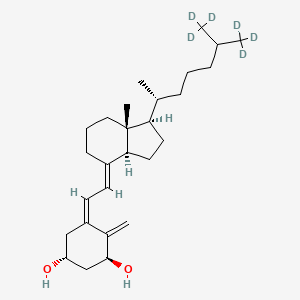

The compound is a quaternary ammonium salt with a complex structure that includes a quinoline ring, a benzothiazole ring, and a propylamino group. Quaternary ammonium salts are known for their surfactant properties and are often used in detergents and antiseptics .

Molecular Structure Analysis

The compound contains several functional groups, including a quinoline ring, a benzothiazole ring, and a propylamino group. These groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the quaternary ammonium group suggests that the compound would be positively charged and likely soluble in water .科学的研究の応用

Antioxidant Properties

Research has shown that quinazolin derivatives, which include compounds similar in structure to 2-{3-(Dimethylamino)propylamino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide, exhibit significant antioxidant properties. Specifically, studies have highlighted their capacity as antioxidants against radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH) and Nitric oxide (NO), demonstrating superior performance compared to common antioxidants like ascorbic acid (Al-azawi, 2016).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Benzothiazole derivatives, closely related to the compound , have been used to study their inhibitory effect against steel corrosion in acidic solutions. These inhibitors, through both physical and chemical adsorption, have shown enhanced stability and higher efficiency in preventing corrosion compared to other inhibitors in the same family (Hu et al., 2016).

Fluorescent Biomolecule Labeling

The compound's derivatives have also found applications in fluorescent biomolecule labeling. For instance, alkylamino-(tetra-hydronaphthalenylidene)-benzothiazolium derivatives have been proposed as covalent labels for proteins via aliphatic amino groups. Their spectral-luminescent properties change significantly upon binding with DNA and BSA, increasing their emission and fluorescence, which is valuable for biological and medical imaging applications (Kostenko et al., 2006).

Synthesis of Novel Heterocycles

This compound class is also instrumental in synthesizing novel heterocycles, important in pharmaceutical research. Various derivatives have been synthesized and utilized as building blocks for creating new chemical entities with potential biological activities (Darweesh et al., 2016).

Photovoltaic Applications

Furthermore, derivatives of 2-{3-(Dimethylamino)propylamino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide have been studied for their application in dye-sensitized solar cells. Their photophysical and electrochemical properties are being explored to improve photoelectric conversion efficiency, marking a significant contribution to renewable energy technology (Wu et al., 2009).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N,N-dimethyl-N'-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N4S.HI/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26;/h6-12,14-19,23-24H,5,13,20-22H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGNDLJVODASNY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)C=C3N(C4=CC=CC=C4S3)C)C5=CC=CC=C5.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37IN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735358 | |

| Record name | 2-{[3-(Dimethylamino)propyl](propyl)amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(Dimethylamino)propyl](propyl)amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide | |

CAS RN |

195199-04-3 | |

| Record name | 2-{[3-(Dimethylamino)propyl](propyl)amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。